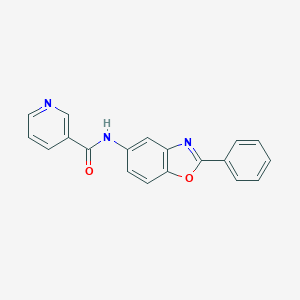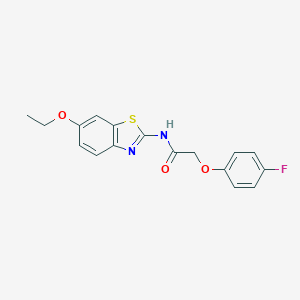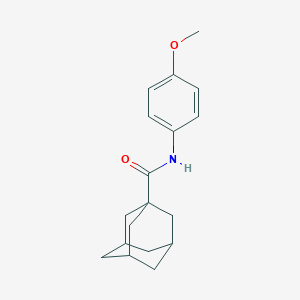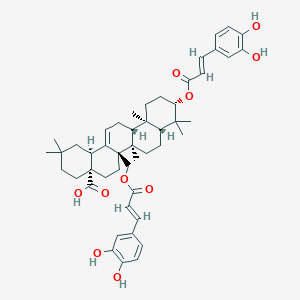
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile (IDOC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. IDOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Mécanisme D'action
The mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival. 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Wang et al., 2016).
Biochemical and Physiological Effects:
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits tumor growth and metastasis in mice (Wang et al., 2016). In addition, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that its overall yield is relatively low, which can make it expensive to produce in large quantities. In addition, the mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. One direction is to further study its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to study its potential as a plant growth regulator. This could involve studying its effects on different types of plants and exploring its mechanism of action in more detail. Finally, future research could focus on developing more efficient synthesis methods for 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile to increase its overall yield and reduce its cost.
Conclusion:
In conclusion, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Despite its advantages, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has limitations in terms of its low overall yield and limited understanding of its mechanism of action. Future research could focus on further exploring its potential applications and developing more efficient synthesis methods.
Méthodes De Synthèse
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-1-butanone with ethyl cyanoacetate in the presence of a base to form a β-ketoester. The β-ketoester is then reacted with isopropenyl magnesium bromide to form 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. The overall yield of this process is about 40% (Wang et al., 2016).
Applications De Recherche Scientifique
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest (Wang et al., 2016). In agriculture, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016). In material science, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a building block for the synthesis of various organic compounds (Wang et al., 2016).
Propriétés
Nom du produit |
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1S,6S)-3,3-dimethyl-2-oxo-6-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-5-6-12(3,4)11(14)10(9)7-13/h9-10H,1,5-6H2,2-4H3/t9-,10-/m1/s1 |
Clé InChI |
AEQYOGXRKORXFQ-NXEZZACHSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC(C(=O)[C@@H]1C#N)(C)C |
SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
SMILES canonique |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)

![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)

![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)

